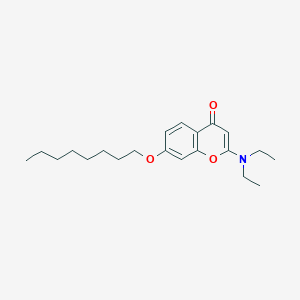![molecular formula C9H11N5O3 B12547196 [(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol CAS No. 182825-32-7](/img/structure/B12547196.png)
[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol is a compound that features a purine base attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol typically involves the reaction of a purine derivative with a dioxolane precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives.
Applications De Recherche Scientifique
[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying nucleic acid interactions and dynamics.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of [(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to nucleic acids or proteins, affecting their function and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol can be compared with similar compounds such as:
2-Aminopurine: A fluorescent analog of guanosine and adenosine used as a DNA structure probe.
Adenosine: A nucleoside involved in various biological processes.
Guanosine: Another nucleoside with significant biological roles.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
182825-32-7 |
|---|---|
Formule moléculaire |
C9H11N5O3 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
[(2R,4R)-4-(2-aminopurin-9-yl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C9H11N5O3/c10-9-11-1-5-8(13-9)14(4-12-5)6-3-16-7(2-15)17-6/h1,4,6-7,15H,2-3H2,(H2,10,11,13)/t6-,7-/m1/s1 |
Clé InChI |
SXHGYAAPHCFGCV-RNFRBKRXSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=CN=C(N=C32)N |
SMILES canonique |
C1C(OC(O1)CO)N2C=NC3=CN=C(N=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


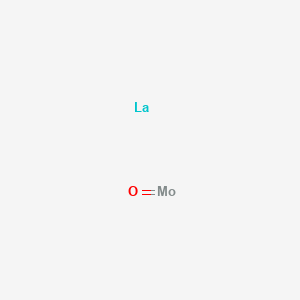
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
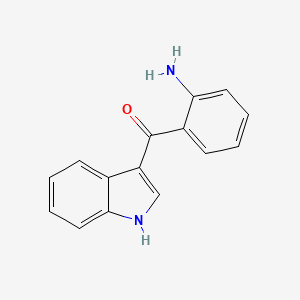
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)

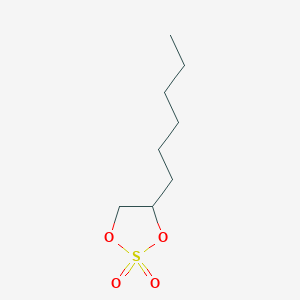
![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)
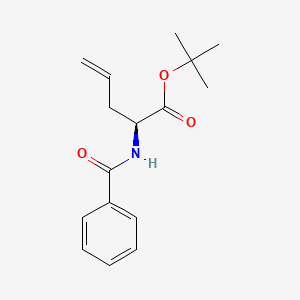
![6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol](/img/structure/B12547164.png)
